7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine
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Overview
Description
7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a furyl group, a morpholinopropyl group, and a benzochromeno-pyrimidine core. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine typically involves multi-step organic reactions The initial step often includes the formation of the benzochromeno-pyrimidine core through cyclization reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The furyl and morpholinopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrido[2,3-d]pyrimidin-7(8H)-one: This compound shares a similar pyrimidine core and is studied for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds are used as scaffolds for developing biologically active molecules.
Uniqueness
7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for versatile chemical modifications, making it a valuable compound for developing new materials and therapeutic agents .
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
11-(furan-2-yl)-14-(3-morpholin-4-ylpropyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine |
InChI |
InChI=1S/C26H26N4O3/c27-25-23-22(21-7-3-14-32-21)20-9-8-18-5-1-2-6-19(18)24(20)33-26(23)28-17-30(25)11-4-10-29-12-15-31-16-13-29/h1-3,5-9,14,17,22,27H,4,10-13,15-16H2 |
InChI Key |
BBYOQDUOHBADHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C=NC3=C(C2=N)C(C4=C(O3)C5=CC=CC=C5C=C4)C6=CC=CO6 |
Origin of Product |
United States |
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